molecular formula C6H9N5O B1419632 2-Hydrazinylisonicotinohydrazide CAS No. 89465-51-0

2-Hydrazinylisonicotinohydrazide

Cat. No.: B1419632
CAS No.: 89465-51-0
M. Wt: 167.17 g/mol
InChI Key: BMALMCNXZCSCTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylisonicotinohydrazide typically involves the reaction of ethyl 2-chloroisonicotinate with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions . The general reaction scheme is as follows: [ \text{C}_6\text{H}_4\text{ClNO}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_9\text{N}_5\text{O} + \text{HCl} + \text{H}_2\text{O} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinylisonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-Hydrazinylisonicotinohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinylisonicotinohydrazide is unique due to its dual hydrazine functional groups, which provide it with distinct reactivity and potential

Properties

IUPAC Name

2-hydrazinylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-10-5-3-4(1-2-9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMALMCNXZCSCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673192
Record name 2-Hydrazinylpyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89465-51-0
Record name 2-Hydrazinylpyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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